![molecular formula C15H18ClNO4S B2376643 Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2172152-64-4](/img/structure/B2376643.png)
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate” is a chemical compound with the molecular formula C15H18ClNO4S . It’s available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: c1ccc(cc1)COC(=O)N2C3CCC2C(C3)CS(=O)(=O)Cl . This representation provides a way to visualize the compound’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Analogues
Research by Hart and Rapoport (1999) describes the synthesis of glutamic acid analogues using a similar compound. This process involves a series of reactions including a tandem Wittig/Michael reaction and a transannular alkylation step, indicating its utility in creating complex amino acid structures (Hart & Rapoport, 1999).
Synthesis of Enantiopure Analogues
Avenoza et al. (2002) detail the synthesis of enantiopure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline. The process starts with a Diels–Alder reaction, highlighting the compound's role in synthesizing enantiomerically pure compounds (Avenoza et al., 2002).
Bicyclic β-Lactams Synthesis
Mollet et al. (2012) show the utility of similar compounds in synthesizing bicyclic β-lactams, which are then transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This highlights the compound's relevance in the synthesis of structurally complex and potentially pharmacologically relevant molecules (Mollet, D’hooghe, & Kimpe, 2012).
Aza-Diels-Alder Reactions
Waldmann and Braun (1991) used derivatives of a similar compound in Aza-Diels-Alder reactions, a method of synthesizing complex organic compounds. This research emphasizes the compound's application in stereochemically controlled synthesis (Waldmann & Braun, 1991).
Novel Epibatidine Analogues Synthesis
Malpass and White (2004) demonstrate the use of related compounds in the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which are intermediates for epibatidine analogues. This underscores its application in the development of novel therapeutic agents (Malpass & White, 2004).
Microwave-Assisted Synthesis
Onogi, Higashibayashi, and Sakurai (2012) highlight the use of microwave-assisted conditions for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, showcasing the compound's role in rapid and efficient chemical synthesis (Onogi, Higashibayashi, & Sakurai, 2012).
Bridgehead Radical Reactions
Avenoza et al. (2002) describe using 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) in bridgehead radical reactions, leading to the synthesis of various derivatives. This emphasizes the compound's versatility in organic synthesis (Avenoza, Busto, Cativiela, & Peregrina, 2002).
Proline Analogue Synthesis
Gil et al. (2003) used a compound structurally related to the target compound in Wittig olefinations, leading to the synthesis of conformationally constrained prolines. This indicates its application in the synthesis of bioactive molecules (Gil, Buñuel, Díaz-de-Villegas, & Cativiela, 2003).
Eigenschaften
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)10-12-8-13-6-7-14(12)17(13)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBYDBAKOWMGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
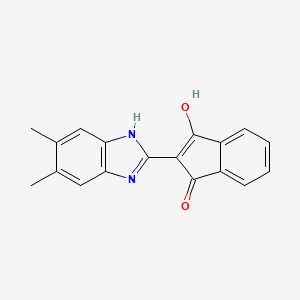
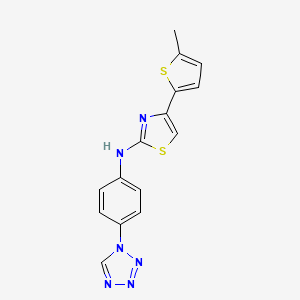
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
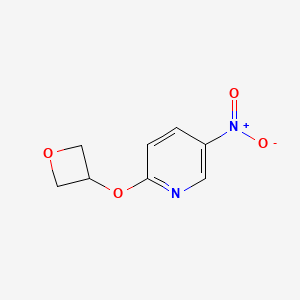

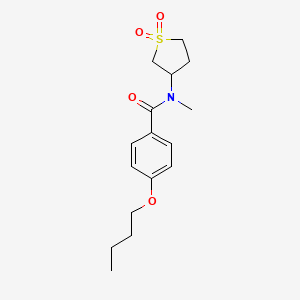
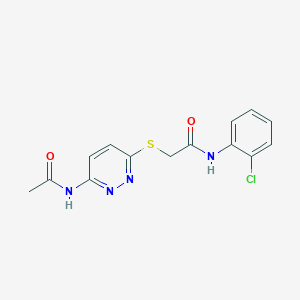
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)
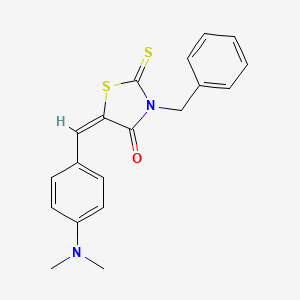

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
